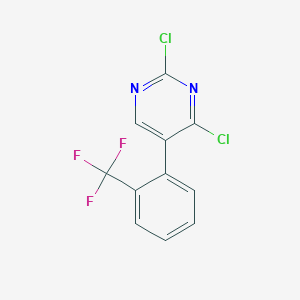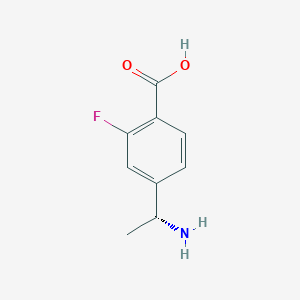
(R)-4-(1-Aminoethyl)-2-fluorobenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-Aminoethyl)-2-fluorobenzoicacid is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom and an aminoethyl group attached to a benzoic acid core, making it a valuable building block in organic synthesis and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-fluorobenzoicacid typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric hydrogenation of a suitable precursor, such as a fluorinated benzoic acid derivative, using chiral catalysts. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst to ensure the desired enantiomer is produced .
Industrial Production Methods
Industrial production of ®-4-(1-Aminoethyl)-2-fluorobenzoicacid may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards.
化学反応の分析
Types of Reactions
®-4-(1-Aminoethyl)-2-fluorobenzoicacid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学的研究の応用
®-4-(1-Aminoethyl)-2-fluorobenzoicacid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism by which ®-4-(1-Aminoethyl)-2-fluorobenzoicacid exerts its effects involves its interaction with specific molecular targets. For instance, the aminoethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets, making it a potent inhibitor or activator in biochemical pathways .
類似化合物との比較
Similar Compounds
®-3-(1-Aminoethyl)benzoic acid hydrochloride: Similar structure but lacks the fluorine atom.
®-2-(1-Aminoethyl)phenol: Contains a hydroxyl group instead of a carboxylic acid.
®-(+)-1-(1-naphthyl)ethylamine: A chiral amine with a naphthyl group instead of a benzoic acid core.
Uniqueness
®-4-(1-Aminoethyl)-2-fluorobenzoicacid is unique due to the presence of both the fluorine atom and the chiral aminoethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
4-[(1R)-1-aminoethyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1 |
InChIキー |
YGJRIDMDDKKESX-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=CC(=C(C=C1)C(=O)O)F)N |
正規SMILES |
CC(C1=CC(=C(C=C1)C(=O)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


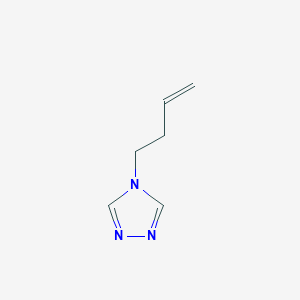
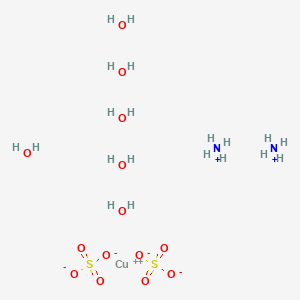
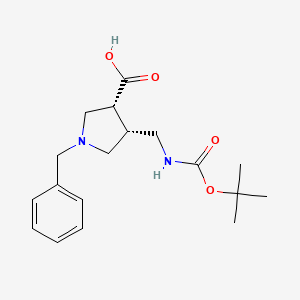
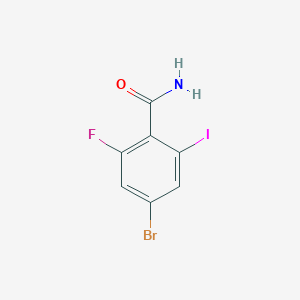
![5-((1S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B13111849.png)
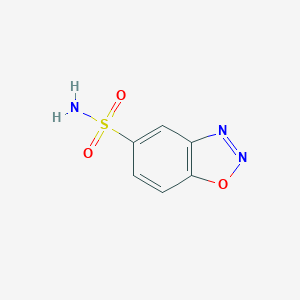
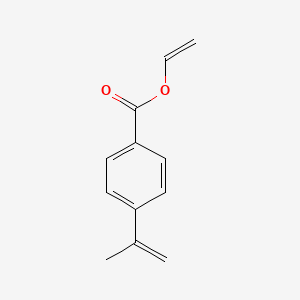


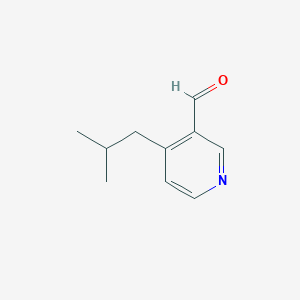
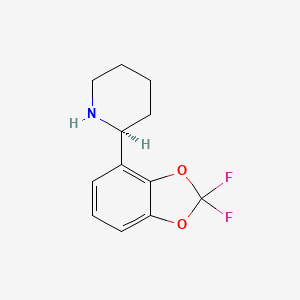

![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)
